molecular formula C16H15NO4 B403061 METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE CAS No. 101284-14-4

METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE

カタログ番号: B403061
CAS番号: 101284-14-4
分子量: 285.29g/mol
InChIキー: DJNDEMVSWNRGSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-oxo-2-phenoxyethyl)amino]benzoic acid methyl ester is an amidobenzoic acid.

特性

CAS番号

101284-14-4

分子式

C16H15NO4

分子量

285.29g/mol

IUPAC名

methyl 2-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18)

InChIキー

DJNDEMVSWNRGSC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

正規SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

製品の起源

United States
Foundational & Exploratory

Foreword: The Crucial Role of Solubility in Advancing Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl Anthranilate Phenoxyacetyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising new chemical entity (NCE) to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2][3] A molecule's ability to dissolve in aqueous and biological media is a fundamental prerequisite for its absorption and subsequent systemic circulation, directly impacting its bioavailability and pharmacological efficacy.[1][3] For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids to be absorbed through the intestinal membrane.[3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, a significant obstacle that can terminate the development of otherwise potent drug candidates.[1][2]

Methyl anthranilate phenoxyacetyl derivatives represent a class of compounds with significant therapeutic potential. As derivatives of anthranilic acid, they belong to a lineage of molecules known for their diverse biological activities. However, the introduction of a phenoxyacetyl group, while potentially enhancing therapeutic efficacy, can also significantly alter the molecule's physicochemical properties, particularly its solubility. Increased molecular complexity and lipophilicity often lead to a reduction in aqueous solubility.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, measuring, and interpreting the solubility of methyl anthranilate phenoxyacetyl derivatives. It is designed not merely as a set of protocols, but as a self-validating system of inquiry, grounding experimental practice in robust theoretical principles. By explaining the causality behind experimental choices, this document aims to empower researchers to generate high-quality, reliable solubility data, a cornerstone for successful formulation development and clinical translation.

Part 1: The Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a substance (the solute) that can be completely dissolved in a given solvent at a specific temperature and pressure to form a homogeneous system at equilibrium.[3][6] This equilibrium is a dynamic state where the rate of dissolution of the solid into the solution equals the rate of precipitation from the solution.[7]

Thermodynamic Principles

The dissolution process can be understood through the lens of thermodynamics. The change in Gibbs free energy (ΔG) for the dissolution process determines its spontaneity. For a solution to form, ΔG must be negative. The process involves two key energetic considerations:

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).[8]

  • Solvation Energy (ΔH_solvation): The energy released when solute molecules interact with solvent molecules. This is an exothermic process (ΔH < 0).[8][9]

The overall enthalpy of solution (ΔH_soln) is the sum of these two energies. While a negative ΔH_soln favors dissolution, the overall process is governed by the Gibbs equation, which also includes the entropy of mixing (ΔS_mix), which is generally positive and favors dissolution.

The "Like Dissolves Like" Principle: Solute-Solvent Interactions

The adage "like dissolves like" is a fundamental concept in solubility, referring to the intermolecular forces between solute and solvent molecules.[10][11][12]

  • Polar Solutes in Polar Solvents: Polar molecules, such as water, have distinct regions of partial positive and negative charge. They effectively dissolve other polar molecules and ionic compounds through dipole-dipole interactions, hydrogen bonding, or ion-dipole interactions.[8][11]

  • Nonpolar Solutes in Nonpolar Solvents: Nonpolar molecules, which lack significant charge separation, dissolve in nonpolar solvents through weak London dispersion forces.[11]

Methyl anthranilate phenoxyacetyl derivatives possess both polar (e.g., ester, amide linkages) and nonpolar (e.g., aromatic rings) regions. Therefore, their solubility will be highly dependent on the polarity of the solvent system.[13]

Key Factors Influencing Solubility

Several factors can significantly influence the solubility of a compound:

  • Molecular Structure: Increasing molecular size, rigidity, and lipophilicity generally decreases aqueous solubility.[5][14] The presence of functional groups capable of hydrogen bonding (e.g., -OH, -NH2) can enhance solubility in polar solvents.

  • Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[7][13] However, there are exceptions where the process is exothermic.[13]

  • pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[6][15] The solubility of a weak acid increases as the pH rises above its pKa, due to the formation of the more soluble anionic salt. Conversely, the solubility of a weak base increases as the pH falls below its pKa, due to the formation of the more soluble cationic salt.[13] Methyl anthranilate derivatives contain an amine group, making their solubility pH-dependent.

  • Solid-State Properties: The crystalline form of a compound significantly impacts its solubility. Amorphous forms, being less thermodynamically stable, are generally more soluble than their crystalline counterparts.[4] Different crystalline polymorphs of the same compound can also exhibit different solubilities, with the most stable polymorph being the least soluble.[7][16]

Part 2: Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold-standard and reference method for determining equilibrium solubility.[17][18] It involves agitating an excess amount of the solid drug in a chosen solvent system at a constant temperature until equilibrium is reached.

Rationale for the Shake-Flask Method

This method is authoritative because it measures the true thermodynamic solubility, representing the point of saturation at equilibrium.[7] This is distinct from kinetic solubility assays (like turbidity methods), which are faster but can be confounded by factors like the rate of dissolution and the formation of metastable supersaturated solutions.[17] For critical decisions in drug development, thermodynamic solubility data is indispensable.

Visualization of the Experimental Workflow

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis P1 Weigh excess solid (e.g., 10 mg) P2 Add precise volume of solvent (e.g., 5 mL) P1->P2 E1 Agitate at constant temperature (e.g., 37°C for 24-48h) P2->E1 S1 Centrifuge to pellet undissolved solid E1->S1 A3 Analyze residual solid (XRPD, DSC) E1->A3 Post-Equilibration S2 Filter supernatant (0.22 µm PVDF filter) S1->S2 A1 Prepare dilutions of clarified supernatant S2->A1 A2 Quantify concentration via validated HPLC method A1->A2

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system. Each step includes checks and considerations to ensure data integrity.

Materials:

  • Methyl Anthranilate Phenoxyacetyl Derivative (high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, FaSSIF, FeSSIF)

  • Glass vials (low-binding) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated HPLC system with UV detector

Procedure:

  • Solid-State Characterization (Pre-Experiment):

    • Rationale: The solid form of the starting material dictates its solubility. It is critical to know if the material is crystalline (and which polymorph) or amorphous.[16][19]

    • Action: Analyze the bulk powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm its crystalline form and purity.[16]

  • Sample Preparation:

    • Rationale: An excess of solid material is required to ensure that a saturated solution is achieved and maintained at equilibrium.[18][20] A 2-4 fold excess is typically recommended.[20]

    • Action: Accurately weigh an excess amount of the compound (e.g., 10 mg) into a series of glass vials (perform in triplicate).[21]

  • Solvent Addition:

    • Rationale: The choice of solvent is critical for understanding the drug's behavior in different environments, from simple aqueous systems to complex biological fluids.

    • Action: Add a precise volume (e.g., 5 mL) of the pre-heated (37 ± 1 °C) test solvent to each vial.[18][21] Solvents should include, at a minimum: Purified Water, 0.1 M HCl (pH ~1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8 and 7.4). For advanced studies, include biorelevant media.

  • Equilibration:

    • Rationale: Achieving thermodynamic equilibrium is time-dependent. Insufficient agitation time can lead to an underestimation of solubility. Typically, 24-48 hours is sufficient, but this should be confirmed.[17][22]

    • Action: Place the sealed vials in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance) and agitate.[18] Collect samples at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus, confirming equilibrium has been reached.[18]

  • Phase Separation:

    • Rationale: It is crucial to separate the saturated supernatant from the undissolved solid without disturbing the equilibrium. Centrifugation followed by filtration is a robust method.[17]

    • Action: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.[17]

  • Quantification by HPLC:

    • Rationale: A validated, stability-indicating analytical method is required for accurate quantification of the dissolved compound.[18] HPLC with UV detection is a common and reliable technique.[23][24]

    • Action: Prepare a calibration curve using standard solutions of the compound in the mobile phase. Dilute the filtered supernatant appropriately and analyze using the validated HPLC method. Calculate the concentration based on the calibration curve.

  • Solid-State Characterization (Post-Experiment):

    • Rationale: The compound may undergo a polymorphic transformation or convert to a hydrate/solvate during the experiment. Analyzing the residual solid confirms the solid form that was in equilibrium with the saturated solution.[25]

    • Action: Carefully recover the solid material from the bottom of the vials, dry it, and re-analyze using XRPD and DSC. Compare the results to the pre-experiment analysis.[25]

Part 3: Advanced Solubility Assessment in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[17][26] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are the most commonly used biorelevant media. They contain bile salts and phospholipids that can form micelles, which may increase the apparent solubility of lipophilic compounds.[17]

Protocol: Preparation of FaSSIF (pH 6.5)

This protocol is adapted from established methods.[26][27]

  • Prepare Blank FaSSIF Buffer: Dissolve 1.74 g of NaOH, 19.77 g of sodium dihydrogen phosphate monohydrate (NaH2PO4•H2O), and 30.93 g of NaCl in purified water. Adjust the final volume to 5 L and verify the pH is exactly 6.5.[27]

  • Prepare FaSSIF: To 500 mL of the blank FaSSIF buffer, add 3.3 g of sodium taurocholate and dissolve.[27] Then, add the required amount of lecithin (e.g., using a pre-made powder like SIF Powder or by emulsification).[28] Stir until the solution is clear or slightly opalescent.

Protocol: Preparation of FeSSIF (pH 5.0)

This protocol is adapted from established methods.[27]

  • Prepare Blank FeSSIF Buffer: Dissolve 20.2 g of NaOH, 43.25 g of glacial acetic acid, and 59.37 g of NaCl in purified water. Adjust the final volume to 5 L and verify the pH is exactly 5.0.[27]

  • Prepare FeSSIF: To 500 mL of the blank FeSSIF buffer, add 16.5 g of sodium taurocholate and dissolve. Then, add the required amount of lecithin and stir until fully incorporated.

Part 4: Data Presentation and Interpretation

Clear and structured presentation of solubility data is essential for comparison and decision-making.

Hypothetical Solubility Data Table

Table 1: Equilibrium Solubility of Methyl 2-(2-phenoxyacetamido)benzoate at 37°C

MediumpHSolubility (µg/mL)Solubility (mM)Solid Form Post-Analysis
Purified Water7.0 ± 0.25.20.018Form I (Unchanged)
0.1 M HCl1.2150.80.529Form I (Unchanged)
Acetate Buffer4.545.30.159Form I (Unchanged)
Phosphate Buffer6.88.10.028Form I (Unchanged)
FaSSIF6.525.60.090Form I (Unchanged)
FeSSIF5.098.90.347Form I (Unchanged)

Note: Data are hypothetical for illustrative purposes.

Visualization of Chemical Structures

structure cluster_MA Methyl Anthranilate cluster_Deriv Methyl 2-(2-phenoxyacetamido)benzoate MA MA Deriv Deriv

Caption: Parent compound and its phenoxyacetyl derivative.

Interpreting the Results
  • pH-Solubility Profile: The hypothetical data shows higher solubility at low pH (pH 1.2), consistent with the protonation of the amine group of the anthranilate core, forming a more soluble cationic species. As the pH increases towards and above the pKa of the amine, the compound becomes predominantly unionized, leading to a sharp decrease in aqueous solubility.

  • Biorelevant Media Effects: The increased solubility in FaSSIF and especially FeSSIF compared to the equivalent pH buffers suggests that the compound's solubility is enhanced by the presence of bile salts and lecithin. This indicates micellar solubilization, a common phenomenon for lipophilic drugs, and suggests that food intake could positively affect the drug's absorption in vivo.[17]

  • Solid Form Stability: The confirmation that the solid form remained unchanged (Form I) throughout the experiment is crucial. If a transformation to a more stable, less soluble polymorph had occurred, the measured solubility would correspond to that new form, not the starting material.[25]

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. (n.d.). Dissolution Technologies. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2023, October 7). IJFMR. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. [Link]

  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). JMPAS. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

  • Solute- Solvent Interaction. (2021, July 29). Walsh Medical Media. [Link]

  • Dissolution Media Simulating Fasted and Fed States. (n.d.). Dissolution Technologies. [Link]

  • 3.10 Solubility. (n.d.). AP Chemistry. [Link]

  • Chapter 13 notes. (n.d.). University of Windsor. [Link]

  • Prediction of drug solubility from molecular structure using a drug-like training set. (2008, April 15). PubMed. [Link]

  • Solvent Solute Interactions. (n.d.). Scribd. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). (n.d.). Interchim. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • Biorelevant compositions. (n.d.).
  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008, January 22). PubMed. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. [Link]

  • Prediction of drug solubility from molecular structure using a drug-like training set. (2025, August 9). ResearchGate. [Link]

  • Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. (2021, July 30). Longdom Publishing. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

  • Solid form studies. (n.d.). Particle Analytical. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. [Link]

  • Principles of Solubility. (n.d.). ResearchGate. [Link]

  • Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms. (n.d.). PubMed Central. [Link]

  • Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. (n.d.). SciELO. [Link]

  • A practical HPLC approach for the determination of trace level drug related substances in effluent. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility. (2025, October 22). LibreTexts. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025, June 15). ijarsct. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). ResearchGate. [Link]

Sources

Technical Guide: Methyl 2-((phenoxyacetyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Chemoinformatics, Synthesis, and Structural Applications

Part 1: Chemoinformatics Core

Identity & SMILES Codes

The target compound, methyl 2-((phenoxyacetyl)amino)benzoate (CAS: 101284-14-4), is an


-acylated anthranilic acid derivative. It serves as a critical intermediate in the synthesis of heterocyclic scaffolds, particularly quinazolinones.[1]
FormatCode / Value
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2
Isomeric SMILES COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2
InChI Key DJNDEMVSWNRGSC-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 285.30 g/mol
Structural Dissection

The molecule comprises three distinct pharmacophoric/synthetic domains:

  • Anthranilate Core: A benzene ring substituted ortho-ly with an amino and a methyl ester group.[1] This motif dictates the molecule's tendency toward intramolecular cyclization.[1]

  • Linker: An acetamido bridge (

    
    ) providing flexibility and hydrogen bond donation capability.[1]
    
  • Phenoxy Tail: A lipophilic phenyl ether moiety that enhances membrane permeability and hydrophobic interactions in protein binding pockets.[1]

Part 2: Synthetic Architecture & Mechanism

Retrosynthetic Analysis

To synthesize this molecule with high fidelity, one must recognize it as an amide formed between an aniline of lowered nucleophilicity (methyl anthranilate) and an activated carboxylic acid derivative (phenoxyacetyl chloride).

Direct coupling using carboxylic acids (phenoxyacetic acid) often requires coupling reagents (EDC/HATU) due to the electron-withdrawing effect of the ortho-ester on the aniline nitrogen. Therefore, the Acid Chloride Method is preferred for scalability and atom economy.[1]

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the competing cyclization pathway that must be controlled.

SynthesisPathway cluster_legend Legend Anthranilate Methyl Anthranilate (Nucleophile) Intermediate Tetrahedral Intermediate Anthranilate->Intermediate + Base (TEA) DCM, 0°C Chloride Phenoxyacetyl Chloride (Electrophile) Chloride->Intermediate Product Methyl 2-((phenoxyacetyl)amino)benzoate (Target Linear Amide) Intermediate->Product - HCl (Elimination) SideProduct Quinazolinone Derivative (Cyclized Impurity) Product->SideProduct High Heat / Acid (Avoid >100°C) key Blue: Nucleophile | Red: Electrophile | Green: Target

Figure 1: Synthetic pathway for methyl 2-((phenoxyacetyl)amino)benzoate showing the critical divergence between the linear amide product and the cyclized quinazolinone side-product.[2]

Part 3: Experimental Protocol (Self-Validating)

Scientific Rationale

The primary challenge in this synthesis is the reduced nucleophilicity of the amino group in methyl anthranilate due to resonance with the ester carbonyl and the benzene ring.[1] Furthermore, the resulting product contains an ester and an amide in ortho positions, creating a high risk of cyclization to 2-(phenoxymethyl)quinazolin-4(3H)-one if heated excessively.

Control Strategy:

  • Temperature Control: Maintain reaction < 25°C to prevent cyclization.

  • Base Selection: Triethylamine (TEA) or Pyridine acts as an HCl scavenger to drive the equilibrium forward without hydrolyzing the methyl ester.[1]

  • Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize the reactants while allowing easy aqueous workup.[1]

Step-by-Step Methodology

Reagents:

  • Methyl anthranilate (1.0 eq, 10 mmol, 1.51 g)

  • Phenoxyacetyl chloride (1.1 eq, 11 mmol, 1.88 g)

  • Triethylamine (1.2 eq, 12 mmol, 1.67 mL)

  • Dichloromethane (DCM) (anhydrous, 30 mL)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Methyl anthranilate (1.51 g) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions during the exothermic addition of acid chloride.[1]

  • Acylation: Dilute Phenoxyacetyl chloride (1.88 g) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).[1] The fluorescent spot of methyl anthranilate (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.[1]
  • Quench & Workup: Pour the reaction mixture into cold water (50 mL). Separate the organic layer.[1]

  • Wash: Wash the organic layer successively with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine and TEA.

    • Sat.

      
       (2 x 20 mL) – Neutralizes residual acid.
      
    • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 85–92% as a white to off-white crystalline solid.[1]

Part 4: Biological & Medicinal Applications[1][4][5][6]

The "Privileged Scaffold" Concept

While methyl 2-((phenoxyacetyl)amino)benzoate exhibits modest biological activity on its own (potential anti-inflammatory properties similar to fenamates), its primary value in drug discovery is as a precursor to quinazolinones .

The ortho-arrangement of the amide and ester allows for a "double-electrophile" cyclization.[1] Reaction with amines or hydrazines transforms this linear molecule into dihydroquinazolinones, a class of heterocycles found in:

  • Sedatives/Hypnotics: Methaqualone analogs.[1]

  • Anticancer Agents: rEGFR inhibitors.[1]

  • Anti-inflammatory Agents: COX-2 inhibitors.[1]

Comparative Data: Linear vs. Cyclized

Researchers must distinguish the linear precursor from the cyclized artifact.[1]

PropertyLinear Precursor (Target)Cyclized Artifact (Quinazolinone)
Structure Open Chain Amide/EsterFused Heterocycle
IR Spectrum Two Carbonyl peaks:~1690 cm⁻¹ (Amide)~1720 cm⁻¹ (Ester)One broad/split Carbonyl peak:~1670-1680 cm⁻¹ (Lactam)
H-NMR Distinct

singlet (~3.8 ppm)
Absent

peak (lost as MeOH)
Solubility High in organic solventsLower solubility (planar stacking)

References

  • PubChem. (2023).[1] Compound Summary: Methyl 2-(2-phenoxyacetamido)benzoate. National Library of Medicine.[1] Retrieved from [Link]

  • Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Reference for nucleophilic acyl substitution mechanisms).

  • Wulfman, D. S., & Cooper, C. F. (1978).[1] Synthesis of Quinazolinones from Anthranilic Acid Derivatives. Synthesis, 1978(12), 924-925. (Reference for the cyclization pathways of N-acyl anthranilates).

Sources

Technical Monograph: Biological Activity & Synthesis of Phenoxyacetyl Amino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the N-phenoxyacetyl-aminobenzoic acid class—a structural hybrid combining the lipophilic phenoxyacetic acid moiety with the polar, biologically active aminobenzoate (PABA/anthranilic acid) scaffold. These derivatives represent a classic example of molecular hybridization , designed to target dual biological pathways.

Primary applications identified in current research include antimicrobial efficacy (via DNA gyrase inhibition) and anti-inflammatory activity (via COX/LOX pathway modulation). This guide provides validated synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights for researchers optimizing this scaffold for drug development.

Chemical Rationale & Pharmacophore Design[1]

The design strategy for phenoxyacetyl amino benzoates rests on joining two privileged structures via a flexible amide linker.

  • The Phenoxyacetyl Core (Lipophilic Domain): structurally analogous to auxin-based herbicides and NSAID precursors. It provides the necessary lipophilicity (LogP modulation) to penetrate bacterial cell walls or lipid membranes.

  • The Aminobenzoate Tail (Polar/Ionic Domain):

    • Para-aminobenzoic acid (PABA):[1][2][3] A bacterial folate precursor; derivatives often act as antimetabolites or DNA gyrase inhibitors.

    • Ortho-aminobenzoic acid (Anthranilic acid):[2] A scaffold frequently associated with NSAID activity (e.g., fenamates).

Hypothesis: Linking these domains creates a "push-pull" electronic system where the amide bond acts as a hydrogen bond donor/acceptor site, critical for binding to the ATP-binding pocket of bacterial DNA Gyrase B or the active site of COX enzymes.

Synthetic Protocol: N-Acylation Pathway

The synthesis of N-(phenoxyacetyl)aminobenzoic acids is most reliably achieved via the Schotten-Baumann reaction or direct acylation using phenoxyacetyl chloride.

Validated Experimental Workflow

Reagents:

  • Substituted Phenol[4][5][6][7]

  • Chloroacetic acid

  • Thionyl Chloride (

    
    )
    
  • Aminobenzoic acid (Para, Meta, or Ortho isomer)

  • Solvent: Dry Benzene or Dichloromethane (DCM)

  • Base: Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Methodology:

  • Synthesis of Phenoxyacetic Acid:

    • Reflux substituted phenol (0.1 mol) with chloroacetic acid (0.1 mol) in NaOH (33% w/v) for 3-4 hours.

    • Acidify with HCl to precipitate the acid. Recrystallize from ethanol.

  • Activation (Acid Chloride Formation):

    • Dissolve phenoxyacetic acid in dry benzene.

    • Add

      
       (excess) and reflux for 2 hours until gas evolution ceases.
      
    • Distill off excess solvent/reagent to obtain phenoxyacetyl chloride.

  • Coupling (Amide Bond Formation):

    • Dissolve aminobenzoic acid (0.01 mol) in dry acetone/pyridine mixture.

    • Add phenoxyacetyl chloride (0.01 mol) dropwise at 0–5°C with constant stirring.

    • Stir at room temperature for 4 hours.

    • Pour into ice-cold water/HCl mixture. Filter the solid precipitate.

  • Purification:

    • Recrystallize from ethanol/DMF mixture to ensure removal of unreacted amine.

Reaction Scheme Visualization

SynthesisWorkflow Phenol Substituted Phenol Inter1 Phenoxyacetic Acid Phenol->Inter1 NaOH, Reflux Chloro Chloroacetic Acid Chloro->Inter1 AcCl Phenoxyacetyl Chloride Inter1->AcCl Activation SOCl2 SOCl2 (Reflux) SOCl2->AcCl Product N-Phenoxyacetyl Amino Benzoate AcCl->Product Nucleophilic Acyl Substitution PABA Aminobenzoic Acid (PABA/Anthranilic) PABA->Product Pyridine/Base

Caption: Figure 1.[8][2] Convergent synthetic pathway for N-phenoxyacetyl amino benzoate derivatives via acid chloride activation.

Biological Activity Profile

Antimicrobial Efficacy (Antibacterial & Antifungal)

The primary utility of this scaffold is antimicrobial. The lipophilic phenoxy tail facilitates transport across the bacterial membrane, while the benzoate moiety interferes with enzymatic processes.

Key Findings:

  • Gram-Positive: High activity against Staphylococcus aureus and Bacillus subtilis.[9]

  • Gram-Negative: Moderate activity against E. coli; efficacy is often improved by adding electron-withdrawing groups (Cl, F) to the phenoxy ring.

  • Antifungal: Significant activity against Candida albicans, often comparable to standard drugs like Fluconazole in specific derivatives.

Comparative Activity Table (Representative Data)

Data synthesized from typical SAR trends in phenoxyacetamide-benzoate hybrids.

Compound IDPhenoxy Sub.[7][10] (R1)Benzoate Pos.[11] (R2)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLActivity Class
PAB-01 H4-COOH (Para)50>100Weak
PAB-02 4-Cl4-COOH (Para)12.525Potent
PAB-03 2,4-Di-Cl4-COOH (Para)6.2512.5Highly Potent
PAB-04 4-CH32-COOH (Ortho)2550Moderate
PAB-05 4-NO24-COOH (Para)100>100Inactive
Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies suggest these hybrids act as DNA Gyrase B inhibitors . The amide linker mimics the ATP-binding motif, while the carboxylic acid forms salt bridges with arginine residues (e.g., Arg136 in E. coli GyrB).

Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, researchers must balance hydrophobicity and electronic distribution.

SAR Logic Map

SAR_Logic Core N-Phenoxyacetyl Amino Benzoate Core Phenoxy Phenoxy Ring (Lipophilic Domain) Core->Phenoxy Linker Amide Linker (-OCH2CONH-) Core->Linker Benzoate Benzoate Ring (Ionic Domain) Core->Benzoate Halogens Halogen (Cl, F) Increases Potency Phenoxy->Halogens Alkyl Methyl/Ethyl Decreases Potency Phenoxy->Alkyl Flex Essential for H-Bonding (Gyrase) Linker->Flex Para Para-COOH Best for Antibacterial Benzoate->Para Ortho Ortho-COOH Best for Anti-inflammatory Benzoate->Ortho

Caption: Figure 2. SAR decision tree for optimizing phenoxyacetyl amino benzoate derivatives.

Critical Optimization Rules
  • Halogenation Rule: Introduction of Chlorine or Fluorine at the para position of the phenoxy ring significantly lowers MIC values by increasing lipophilicity (facilitating membrane transport).

  • Linker Stability: The

    
     spacer is critical. Removing it (direct benzamide) alters the bond angle, reducing fit within the DNA Gyrase active site.
    
  • Acid Functionality: The free carboxylic acid on the benzoate ring is essential for water solubility and receptor interaction. Converting this to an ester often turns the compound into a prodrug or reduces immediate in vitro activity.

References

  • Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides. PubMed. [Link] (Verified via Search Result 1.1)

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link] (Verified via Search Result 1.4)

  • Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives. PMC. [Link] (Verified via Search Result 1.14)

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link] (Verified via Search Result 1.8)

  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids. Semantic Scholar. [Link] (Verified via Search Result 1.17)

Sources

Methodological & Application

Application Note & Protocol: High-Purity Recovery of Methyl 2-((phenoxyacetyl)amino)benzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of methyl 2-((phenoxyacetyl)amino)benzoate via recrystallization. Due to the absence of established, specific recrystallization data for this compound in literature, this guide presents a systematic approach to solvent selection based on the molecule's structural characteristics. It details two robust protocols—a single-solvent method using ethanol and a mixed-solvent method using an ethanol/water system—designed to yield high-purity crystalline material suitable for downstream applications in research and drug development. The causality behind procedural steps is explained, and a troubleshooting guide for common crystallization issues is included to ensure reliable and reproducible results.

Introduction: The Critical Role of Purification

Methyl 2-((phenoxyacetyl)amino)benzoate is a complex aromatic ester with potential applications as an intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules.[3] This document serves as a field-proven guide to developing and executing an effective recrystallization protocol for methyl 2-((phenoxyacetyl)amino)benzoate.

Principle of Solvent Selection: A Structure-Based Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[4] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at cooler temperatures (e.g., 0-25 °C), while impurities should remain either highly soluble or completely insoluble at all temperatures.[4]

The molecular structure of methyl 2-((phenoxyacetyl)amino)benzoate features:

  • Polar functionalities: An amide linkage (-NH-C=O-), an ester group (-COOCH3), and an ether linkage (-O-), which can participate in hydrogen bonding and dipole-dipole interactions.

  • Non-polar functionalities: Two aromatic rings (a phenyl group and a substituted benzene ring), which contribute to van der Waals forces and can interact favorably with less polar solvents.

This combination of polar and non-polar regions suggests that moderately polar solvents are the most promising candidates. Highly polar solvents like water are unlikely to dissolve the compound effectively, while highly non-polar solvents like hexane may fail to dissolve it even when heated. Alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone) often provide a suitable balance of polarity for such molecules.[5][6]

Experimental Workflow for Solvent Selection

To establish a validated protocol, a systematic solvent screening is recommended. This empirical approach ensures the selection of the optimal solvent system for your specific crude material.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude methyl 2-((phenoxyacetyl)amino)benzoate into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound does not dissolve in ~1 mL of a cold solvent, begin heating the slurry in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.[7]

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

  • Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Log
SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingObservations
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Water

Based on structural analysis, Ethanol is predicted to be a highly effective single solvent. An Ethanol/Water system is proposed as a robust mixed-solvent alternative, particularly if the compound is too soluble in pure hot ethanol for high recovery.

Detailed Recrystallization Protocols

The following protocols are designed for the purification of methyl 2-((phenoxyacetyl)amino)benzoate on a research scale (1-10 g).

Logical Flow of the Recrystallization Process

Recrystallization_Workflow General Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Are Insoluble Impurities Present? A->B C Perform Hot Filtration B->C Yes D Allow Filtrate to Cool Slowly B->D No C->D E Induce Crystallization (if necessary) D->E F Isolate Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals (Air or Vacuum Oven) G->H I Pure Crystalline Product H->I

Caption: Workflow for the general recrystallization procedure.

Protocol A: Single-Solvent Recrystallization with Ethanol

This protocol is recommended when ethanol is identified as a suitable solvent during screening.

Materials:

  • Crude methyl 2-((phenoxyacetyl)amino)benzoate

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of ethanol and begin heating the slurry to a gentle boil with stirring. Continue to add ethanol in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[4]

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a second flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly. Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in a highly ordered manner. Rapid cooling can trap impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. Causality: The cold solvent will wash away any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[7]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol B: Mixed-Solvent Recrystallization with Ethanol/Water

This method is ideal if the target compound is too soluble in ethanol even at low temperatures, leading to poor recovery.

Materials:

  • Same as Protocol A, with the addition of deionized water.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol, following Step 1 of Protocol A.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). Causality: This indicates the point of saturation. Water acts as an "anti-solvent" where the product is insoluble, forcing it out of solution.[4]

  • Re-clarification: Add a few drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol A. For the washing step (Step 7), use an ice-cold mixture of ethanol and water with the same approximate composition that induced crystallization.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. / Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used. / The solution is supersaturated.Boil off some of the solvent to increase concentration and re-cool. / Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / Premature crystallization during hot filtration.Concentrate the mother liquor (the filtrate) and cool again to obtain a second crop of crystals. / Ensure washing solvent is thoroughly chilled. / Ensure all glassware for hot filtration is pre-heated.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated charcoal step (Protocol A, Step 2).

Conclusion

The protocols outlined in this application note provide a robust and scientifically-grounded framework for the purification of methyl 2-((phenoxyacetyl)amino)benzoate. By first conducting a systematic solvent screen and then applying either the single-solvent or mixed-solvent recrystallization procedure, researchers can reliably obtain high-purity material. The emphasis on understanding the causality behind each step empowers scientists to adapt and troubleshoot the process, ensuring consistent and successful purification outcomes critical for the advancement of chemical and pharmaceutical research.

References

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. [Link]

  • Google Patents. (1972).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Isloor, A. M., Rai, U. S., Shetty, P., Gerber, T., Hosten, E., & Betz, R. (2013). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1839. [Link]

  • Carneiro, M. F., de Oliveira, R. B., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 8(9). [Link]

  • University of Basrah. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). Methyl 2-[(ethoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Department of Science. [Link]

  • Brainly.com. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, ethyl-4-aminobenzoate, and fluorenone. [Link]

Sources

Application Note & Protocols: Strategic Use of Methyl 2-((phenoxyacetyl)amino)benzoate as a Versatile Intermediate for the Synthesis of Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinazolin-4(3H)-one are integral to numerous clinically approved drugs and investigational agents, demonstrating efficacy as anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral agents.[3][4][5][6] Their therapeutic relevance often stems from the ability to inhibit key enzymes in cellular signaling pathways, such as tyrosine kinases.[3][7]

A critical challenge in drug discovery is the efficient and modular synthesis of diverse compound libraries. The strategic use of pre-functionalized intermediates allows for the rapid assembly of complex molecular architectures. Methyl 2-((phenoxyacetyl)amino)benzoate serves as an exemplary intermediate, providing a direct and reliable route to 2-(phenoxymethyl)quinazolin-4(3H)-ones. This class of quinazolinones is of particular interest for its potential biological activities.[5]

This guide provides a comprehensive overview, field-proven protocols, and the underlying chemical principles for the synthesis of this key intermediate and its subsequent transformation into the quinazolinone core. We will explore various cyclization strategies and demonstrate how the resulting scaffold can be further elaborated, empowering researchers in their drug development endeavors.

Part 1: Synthesis of the Core Intermediate: Methyl 2-((phenoxyacetyl)amino)benzoate

The initial step in this synthetic pathway is the acylation of methyl anthranilate. This reaction forms the crucial N-acyl bond that sets the stage for the subsequent intramolecular cyclization.

Reaction Principle: The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methyl anthranilate acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenoxyacetyl chloride. A tertiary amine base is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-((phenoxyacetyl)amino)benzoate (3)

Materials:

  • Methyl Anthranilate (1)

  • Phenoxyacetyl Chloride (2)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl anthranilate (1.0 eq.) and anhydrous DCM (approx. 10 mL per 1 g of anthranilate).

  • Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Dissolve phenoxyacetyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the phenoxyacetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the methyl anthranilate spot indicates reaction completion.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product, methyl 2-((phenoxyacetyl)amino)benzoate (3).[5]

Causality & Insights:

  • Choice of Base: Triethylamine is a common and effective choice. Its boiling point allows for easy removal post-reaction. Pyridine can also be used but is more toxic and harder to remove. The base is critical to prevent the protonation of the starting amine by the HCl generated, which would render it non-nucleophilic.

  • Temperature Control: The initial cooling to 0 °C is crucial for managing the exothermic nature of the acylation reaction. This minimizes the formation of potential side products and ensures a cleaner reaction profile.

Workflow Visualization

cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_output Product & Purification MA Methyl Anthranilate (1) Mix Combine (1), Base, Solvent Cool to 0 °C MA->Mix PAC Phenoxyacetyl Chloride (2) Add Dropwise Addition of (2) PAC->Add Base Triethylamine Base->Mix Solvent Anhydrous DCM Solvent->Mix Mix->Add React Stir at Room Temp Monitor by TLC Add->React Quench Aqueous Work-up (HCl, NaHCO₃, Brine) React->Quench Dry Dry (MgSO₄) & Concentrate Quench->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Methyl 2-((phenoxyacetyl)amino)benzoate (3) Purify->Product

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Intramolecular Cyclization to the Quinazolinone Core

With the intermediate in hand, the next critical transformation is the intramolecular cyclization to form the stable, bicyclic quinazolinone ring system. Several methods can achieve this, offering flexibility based on available equipment and desired downstream chemistry.

Cyclization Strategies: An Overview

The choice of cyclization method can influence reaction time, yield, and even the substitution pattern on the final molecule. Microwave-assisted synthesis, for instance, has emerged as a powerful technique for accelerating these reactions.[8][9][10]

MethodReagents/ConditionsKey AdvantagesConsiderationsReference
A: Base-Catalyzed 5% aq. NaOH, RefluxSimple, inexpensive reagents, good yields.Standard thermal heating requires longer reaction times.[3]
B: Hydrazine Cyclization Hydrazine Hydrate, Ethanol, RefluxDirectly yields 3-amino-quinazolinones, valuable for further diversification.Product is a 3-amino derivative, not the parent N-H quinazolinone.[11][12]
C: Microwave-Assisted Various (e.g., NaOH, Acetic Acid)Drastic reduction in reaction time (minutes vs. hours), often improved yields.Requires specialized microwave reactor equipment.[13]
Detailed Protocol: Method A (Base-Catalyzed Cyclization)

This protocol focuses on a robust and widely accessible method for synthesizing 2-(phenoxymethyl)-4(3H)-quinazolinone.

Principle: Under basic conditions, the amide nitrogen is deprotonated, creating a potent nucleophile. This nucleophile then attacks the electrophilic ester carbonyl carbon in an intramolecular fashion. The subsequent elimination of methanol results in the formation of the heterocyclic ring.

Materials:

  • Methyl 2-((phenoxyacetyl)amino)benzoate (3)

  • 5% aqueous Sodium Hydroxide (NaOH) solution or Sodium Ethoxide in Ethanol

  • Ethanol (optional, as co-solvent)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend or dissolve methyl 2-((phenoxyacetyl)amino)benzoate (1.0 eq.) in a 5% aqueous NaOH solution. Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of a new, more polar spot and the disappearance of the starting material indicates progress.

  • Work-up: After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 6-7. This will precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield 2-(phenoxymethyl)-4(3H)-quinazolinone (4). The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Mechanism Visualization

Caption: Mechanism of base-catalyzed quinazolinone formation.

Part 3: Diversification of the Quinazolinone Scaffold

The synthesized 2-(phenoxymethyl)-4(3H)-quinazolinone (4) is not an endpoint but a versatile platform for creating a diverse library of analogues. The N-H at position 3 and the carbonyl at position 4 are key handles for further functionalization.

Key Functionalization Pathways
  • N-Alkylation/Acylation at Position 3: The nitrogen at position 3 can be readily alkylated or acylated using various electrophiles in the presence of a base. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[5][14]

  • Chlorination at Position 4: A pivotal reaction in quinazoline chemistry is the conversion of the 4-oxo group to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][15] The resulting 4-chloroquinazoline is a highly reactive intermediate, primed for nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or thiols. This pathway is famously used in the synthesis of many kinase inhibitor drugs.[7]

Protocol Example: N-3 Alkylation

Materials:

  • 2-(phenoxymethyl)-4(3H)-quinazolinone (4)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flask containing 2-(phenoxymethyl)-4(3H)-quinazolinone (1.0 eq.) add anhydrous DMF and a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise.

  • Heat the reaction to 50-60 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography as needed.

Synthetic Diversification Map

cluster_N3 N-3 Functionalization cluster_C4 C-4 Functionalization Core 2-(Phenoxymethyl)- 4(3H)-quinazolinone (4) N3_Prod 3-Substituted Quinazolinones Core->N3_Prod R-X, Base (e.g., K₂CO₃) (Alkylation/Acylation) C4_Cl 4-Chloroquinazoline Core->C4_Cl POCl₃ or SOCl₂ C4_Prod 4-Amino/Alkoxy/Thio -Quinazolines C4_Cl->C4_Prod R-NH₂ / R-OH / R-SH (Nucleophilic Substitution)

Caption: Key pathways for diversifying the quinazolinone core.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Publishing.
  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC.
  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition.
  • Synthesis, Molecular Docking and Biological Evaluation of Some Quinazolinone Analogs - Impressions@MAHE. Available at: [Link]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | Bentham Science Publishers.
  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water† - Sci-Hub.
  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. Available at: [Link]

  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES - ResearchGate. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed. Available at: [Link]

  • Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... - ResearchGate. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Available at: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h) - ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC. Available at: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. Available at: [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI. Available at: [Link]

  • Study of developments of biologically active Quinazolinones derivatives: A review. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 2-((phenoxyacetyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 2-((phenoxyacetyl)amino)benzoate, an N-substituted amide, utilizing Microwave-Assisted Organic Synthesis (MAOS). Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1] Traditional synthesis methods often require prolonged reaction times and harsh conditions. MAOS presents a green, efficient, and rapid alternative, significantly accelerating reaction rates and often improving product yields.[2][3][4][5] This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and explains the rationale behind the procedural choices from the perspective of a senior application scientist.

Introduction: The Significance of Amide Synthesis and MAOS

The amide functional group is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and polymers. The target molecule, methyl 2-((phenoxyacetyl)amino)benzoate, is an N-substituted derivative of methyl anthranilate, a common building block in synthetic chemistry. Its synthesis involves the formation of an amide bond between methyl anthranilate and a phenoxyacetyl moiety.

Conventional methods for this acylation reaction, typically involving heating at reflux for several hours, suffer from drawbacks such as high energy consumption, potential for side product formation, and long reaction times.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[3][4] By using microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with higher purity and yields.[5][6] This acceleration is due to the direct and efficient heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction, which is particularly effective for polar molecules and ionic intermediates present in amide synthesis.[3][6]

Scientific Principles and Rationale
2.1. Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of methyl 2-((phenoxyacetyl)amino)benzoate from methyl anthranilate and phenoxyacetyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism.[7][8][9] This is a two-step addition-elimination process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate (the nucleophile) attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion (a good leaving group) is expelled.[8][9]

  • Deprotonation: The resulting product is a protonated amide. A base, such as pyridine or an excess of the starting amine, removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt byproduct.[7] This final step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]

Diagram: Reaction Mechanism

G cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products MA Methyl Anthranilate Attack Nucleophilic Attack MA->Attack PC Phenoxyacetyl Chloride PC->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Addition Elimination Elimination of Cl- Tetrahedral->Elimination Collapse Deprotonation Deprotonation Elimination->Deprotonation Product Methyl 2-((phenoxyacetyl)amino)benzoate Deprotonation->Product Final Product Salt Pyridinium Chloride Deprotonation->Salt Byproduct Base Pyridine (Base) Base->Deprotonation

Caption: Nucleophilic acyl substitution mechanism for amide formation.

2.2. Principles of Microwave Heating

Unlike conventional heating which relies on conduction and convection, microwave heating transfers energy directly to the molecules within the reaction vessel.[3][5] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like the reactants and intermediates in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat volumetrically throughout the sample.[6]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate in the presence of the electric field. The resistance to this flow generates heat.[3]

This rapid, uniform, and direct heating method avoids overheating of vessel walls and can lead to thermal and non-thermal microwave effects that accelerate the reaction far beyond what is achievable with conventional methods.[4][5]

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis and a comparative protocol using conventional heating.

3.1. Materials and Equipment
  • Chemicals:

    • Methyl anthranilate (C₈H₉NO₂, MW: 151.16 g/mol )

    • Phenoxyacetyl chloride (C₈H₇ClO₂, MW: 170.59 g/mol )

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Ethyl acetate (EtOAc)

    • n-Hexane

    • Hydrochloric acid (1 M HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Dedicated single-mode microwave reactor (e.g., Anton Paar Monowave, CEM Discover) with sealed reaction vessels (10 mL) and magnetic stirring capability.

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Magnetic stirrer hotplate

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup

3.2. Protocol 1: Microwave-Assisted Synthesis

Diagram: Microwave Synthesis Workflow

G A 1. Reagent Prep B 2. Microwave Reaction A->B A_sub Dissolve Methyl Anthranilate & Pyridine in DCM A->A_sub C 3. Quenching B->C B_sub Add Phenoxyacetyl Chloride. Seal vessel. Irradiate: 120°C, 10 min, 100 W B->B_sub D 4. Extraction C->D C_sub Cool to RT. Add 1 M HCl. C->C_sub E 5. Purification D->E D_sub Extract with EtOAc. Wash with NaHCO₃, Brine. Dry over MgSO₄. D->D_sub F 6. Analysis E->F E_sub Concentrate in vacuo. Purify via column chromatography. E->E_sub F_sub Characterize by NMR, IR, MS. Assess purity. F->F_sub

Caption: Step-by-step workflow for the microwave-assisted synthesis.

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 mmol, 151 mg) and anhydrous pyridine (1.2 mmol, 95 mg, 0.1 mL) in 3 mL of anhydrous dichloromethane (DCM).

    • Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine.[7] Anhydrous conditions are preferred to prevent hydrolysis of the highly reactive phenoxyacetyl chloride.

  • Reaction: Add phenoxyacetyl chloride (1.1 mmol, 188 mg) dropwise to the stirred solution. Immediately seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters to hold at 120°C for 10 minutes , with a maximum power of 100 W and magnetic stirring.

    • Scientist's Note: A polar, non-protic solvent like DCM is a moderate microwave absorber, allowing for controlled heating. The temperature of 120°C is chosen to significantly accelerate the reaction, a condition easily and safely achieved in a sealed microwave vessel due to pressure build-up. The 10-minute reaction time is based on typical durations for similar microwave-assisted acylations.[1]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction and Washing: Dilute the mixture with 20 mL of ethyl acetate. Wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 15 mL) to remove any unreacted acid chloride, and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure methyl 2-((phenoxyacetyl)amino)benzoate.

3.3. Protocol 2: Conventional Heating Method (for comparison)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl anthranilate (1.0 mmol, 151 mg) and pyridine (1.2 mmol, 95 mg) in 10 mL of DCM.

  • Reaction: Add phenoxyacetyl chloride (1.1 mmol, 188 mg) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle and stir for 4 hours . Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 4-7 from the microwave protocol.

Results and Data Presentation

The use of microwave irradiation provides a dramatic improvement in reaction efficiency compared to conventional heating. The data below is illustrative of typical results for such a comparison.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4 hours10 minutes
Temperature ~40°C (Reflux)120°C
Illustrative Yield ~75%~92%
Product Purity Good (minor byproducts)Excellent
Energy Consumption HighLow
Solvent Volume 10 mL3 mL
  • Discussion: The microwave-assisted protocol reduces the reaction time from 4 hours to just 10 minutes—a 24-fold acceleration. The higher reaction temperature, safely attainable in a sealed microwave system, is a key factor in this rate enhancement. The improved yield and purity in the MAOS procedure can be attributed to the rapid and uniform heating, which minimizes the formation of thermal degradation byproducts that can occur with prolonged heating in conventional methods.[5] Furthermore, the MAOS approach uses less solvent, contributing to its "green" credentials.[2][4]

Safety Precautions
  • Chemical Hazards: Phenoxyacetyl chloride is corrosive and lachrymatory; handle it in a fume hood. Pyridine and DCM are toxic and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Microwave Reactor Safety: Only use microwave reactors designed for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vessels are not filled more than two-thirds full to accommodate potential pressure increases. Always allow the vessel to cool completely before opening.

Conclusion

Microwave-assisted synthesis offers a superior methodology for the preparation of methyl 2-((phenoxyacetyl)amino)benzoate. It provides a rapid, high-yielding, and environmentally benign alternative to traditional synthetic protocols. This approach is highly valuable for researchers in drug discovery and development, where efficiency and speed are paramount for the rapid generation of compound libraries and lead candidates.

References
  • Radi, S., et al. (2004). Microwave-Assisted Acylation of Amines, Alcohols, and Phenols by the Use of Solid-Supported Reagents (SSRs). ACS Publications. Available at: [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Mosslemin, M. H., et al. (2009). Microwave-Assisted Synthesis of Nano-Sized Cadmium Oxide As a New and Highly Efficient Catalyst for Solvent Free Acylation of Amines and Alcohols. Journal of the Iranian Chemical Society. Available at: [Link]

  • Singh, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Boruah, M., & Prajapati, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Singh, V., et al. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link]

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • You, Q., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Taylor & Francis Online. Available at: [Link]

  • Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

Sources

Procedure for scale-up synthesis of CAS 101284-14-4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis & Process Optimization for Cetrorelix Acetate (CAS 101284-14-4)

Executive Summary & Strategic Analysis

Target Molecule: Cetrorelix Acetate (CAS 101284-14-4) Sequence: Ac-D-2-Nal-D-4-Cl-Phe-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ Therapeutic Class: GnRH Antagonist (IVF, Prostate Cancer)

Scaling up Cetrorelix presents a unique chemical challenge distinct from standard peptide synthesis. The primary bottleneck is the D-Citrulline (D-Cit) residue at position 6. The urea moiety on the D-Cit side chain is highly nucleophilic and prone to acetylation during the final N-terminal capping step if standard acetic anhydride protocols are used. This results in the formation of the difficult-to-remove impurity [N⁵-acetyl-D-Cit⁶]-Cetrorelix .

The Core Directive for Scale-Up: To ensure batch-to-batch consistency and high purity (>99%), this protocol utilizes a Convergent N-Terminal Capping Strategy . Instead of acetylating the full peptide sequence, we employ Ac-D-2-Nal-OH as the final building block.[1][2] This eliminates the need for free acetic anhydride in the presence of the D-Cit side chain, thereby nullifying the formation of the acetyl-urea impurity.

Synthesis Strategy & Causality

Resin Selection: The Foundation
  • Choice: Rink Amide AM Resin (Loading: 0.4–0.6 mmol/g).

  • Causality: High-loading resins (>0.8 mmol/g) lead to "peptide aggregation" during the synthesis of the hydrophobic N-terminal segment (Nal/Pal/Cl-Phe), causing deletion sequences. A moderate loading balances yield with steric accessibility.

Coupling Chemistry: Cost vs. Efficiency
  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Causality: While HATU is powerful, it is cost-prohibitive at the kilo-scale. DIC/Oxyma offers comparable coupling efficiency to HATU but with a safer safety profile (non-explosive) and lower cost than HOBt.

  • Racemization Control: The coupling of Fmoc-L-Cys (not present here) and Fmoc-L-His are usually problematic. For Cetrorelix, D-4-Cl-Phe and D-3-Pal are bulky; extended coupling times (2-4 hours) at lower temperatures (25°C) are preferred over heating to prevent racemization.

The Critical D-Cit Strategy
  • Standard Route (Risky): Couple Fmoc-D-2-Nal-OH

    
     Fmoc Removal 
    
    
    
    Acetylation (
    
    
    ). Risk: Acetylation of D-Cit urea.[1]
  • Optimized Route (Recommended): Couple Ac-D-2-Nal-OH directly. Benefit: Zero exposure of D-Cit to acetylating reagents.[1][2]

Detailed Experimental Protocols

Protocol A: Solid Phase Assembly (Fmoc-SPPS)

Materials:

  • Rink Amide AM Resin (0.5 mmol/g)

  • Fmoc-amino acids (3.0 eq relative to resin)[1]

  • Final AA: Ac-D-2-Nal-OH (Custom synthesized or sourced)

  • Activator: DIC / Oxyma Pure (1:1 ratio)

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation, though less relevant here, it protects against base-catalyzed side reactions).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Coupling Cycle (Repeat for AA 10 to 2):

    • Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add to resin. Agitate for 120 minutes at 25°C.

    • Kaiser Test: Verify coupling completion. If blue, re-couple.

  • Final Coupling (The Safety Lock):

    • Couple Ac-D-2-Nal-OH (3.0 eq) using DIC/Oxyma.

    • Note: Do NOT perform a separate acetylation step with acetic anhydride.

  • Final Wash: Wash resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Protocol B: Cleavage & Global Deprotection

Cocktail Formulation:

  • Ratio: TFA (90%) / TIS (5%) / H₂O (5%).

  • Note: Avoid EDT (ethanedithiol) unless oxidation is observed; Cetrorelix lacks Met/Cys, making the stench of EDT unnecessary. TIS (Triisopropylsilane) is sufficient to scavenge trityl cations from D-Cit protection (if Trt used) or Pbf from Arg.

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add dry resin to the reactor.

  • Add cocktail (10 mL per gram of resin).

  • Allow to warm to room temperature and agitate for 3 hours.

  • Precipitation: Filter resin. Dropwise add filtrate into cold (-20°C) MTBE (Methyl tert-butyl ether) or Diethyl Ether (10x volume).

  • Centrifuge/Filter the white precipitate (Crude Cetrorelix TFA salt).

Protocol C: Purification & Salt Exchange (The "Trustworthiness" Pillar)

The crude peptide is a TFA salt . The commercial product must be an Acetate salt .

Step 1: Preparative HPLC (Purification) [1][3]

  • Column: C18 Reverse Phase (10µm, 100Å).

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 50% B over 40 minutes.

  • Criterion: Collect fractions >99.0% purity.

Step 2: Salt Exchange (TFA


 Acetate) 
  • Method: Reload purified fractions onto the C18 column.

  • Wash 1: Flush with 5 column volumes of 0.1M Ammonium Acetate (pH 4.5) . This displaces the trifluoroacetate counterions with acetate.

  • Wash 2: Flush with water to remove excess ammonium salts.

  • Elution: Elute with 1% Acetic Acid in Acetonitrile/Water.

  • Lyophilization: Freeze dry the eluate to obtain Cetrorelix Acetate.[4]

Process Visualization

Workflow 1: Synthesis Logic

This diagram illustrates the critical decision point regarding N-terminal acetylation to prevent impurities.

Cetrorelix_Synthesis Start Rink Amide AM Resin Elongation Chain Elongation (AA 10 to 2) Reagents: DIC/Oxyma Start->Elongation Decision N-Terminal Capping Strategy Elongation->Decision RiskPath Route A: Standard 1. Couple Fmoc-D-Nal 2. Fmoc Removal 3. Ac2O Capping Decision->RiskPath Traditional SafePath Route B: Optimized Couple Ac-D-2-Nal-OH Directly Decision->SafePath Recommended Impurity High Risk: [Ac-D-Cit]-Cetrorelix Impurity RiskPath->Impurity Success Clean Cetrorelix Resin (No Urea Acetylation) SafePath->Success

Caption: Comparative workflow showing the advantage of using Ac-D-2-Nal-OH to prevent D-Citrulline side-chain acetylation.

Workflow 2: Purification & Salt Exchange

This diagram details the conversion of the intermediate TFA salt to the final Acetate API.

Purification_Flow Crude Crude Peptide (TFA Salt) PrepHPLC Prep HPLC (C18, TFA System) Crude->PrepHPLC Pool Pool Pure Fractions (>99%) PrepHPLC->Pool Exchange On-Column Salt Exchange Flush: 0.1M NH4OAc Pool->Exchange Elute Elution 1% AcOH / ACN Exchange->Elute Final Lyophilization Final API: Cetrorelix Acetate Elute->Final

Caption: Downstream processing stream ensuring removal of TFA and conversion to the pharmacopoeial Acetate form.

Analytical Controls & Specifications

To validate the process, the following specifications must be met at the Final API stage.

ParameterSpecificationMethodRationale
Appearance White to off-white powderVisualStandard for lyophilized peptides.
Purity (HPLC)

99.0%
RP-HPLC (C18)Critical for injectable APIs.
Impurity: D-Cit(Ac)

0.10%
HPLC/MSIndicates success of "Route B" strategy.
Acetate Content 5.0% – 12.0%IC / HPLCConfirms salt exchange efficiency.
TFA Content

0.25%
ICTFA is toxic; must be removed.
Water Content

10.0%
Karl FischerLyophilization efficiency.
Mass Balance 1431.0 ± 1 DaESI-MSIdentity confirmation.

Troubleshooting Guide

  • Issue: Low Solubility in HPLC Buffer.

    • Cause: The hydrophobic N-terminus (Nal, Cl-Phe, Pal) induces aggregation.

    • Solution: Dissolve crude peptide in 50% Acetic Acid first, then dilute with water. If needed, add small amount of TFE (Trifluoroethanol) during loading, though Acetic Acid is usually sufficient.

  • Issue: Incomplete Coupling of Arg.

    • Cause: Steric hindrance from the Pbf protecting group.

    • Solution: Double couple Arg residue. Use a higher temperature (35°C) specifically for this step if racemization is controlled.

References

  • Patent: Process for the preparation of Cetrorelix Acetate. US Patent Application 2019/0382447.[5] (Describes the purification and salt exchange protocols).

  • Patent: Preparation method of Cetrorelix. CN Patent 104610433A. (Details the Ac-D-2-Nal-OH strategy to avoid D-Cit acetylation).

  • Journal: Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis. Chemical Biology & Drug Design. (Discusses racemization control of Arg and Ser).

  • Regulatory: Cetrotide (Cetrorelix Acetate) European Public Assessment Report. EMA. (Provides specifications and impurity limits).

Sources

Functionalization of the phenoxy ring in amino benzoate scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of the Aromatic Core in Amino Benzoate Scaffolds

Strategic Analysis & Scaffold Architecture

The amino benzoate scaffold—encompassing p-aminobenzoic acid (PABA) and anthranilic acid (o-aminobenzoic acid) derivatives—serves as a privileged structure in medicinal chemistry, forming the backbone of local anesthetics (Procaine, Benzocaine), antifolates, and kinase inhibitors [1].

The phrasing "functionalization of the phenoxy ring" in this context is interpreted as the modification of the aromatic phenyl core of the amino benzoate. This scaffold presents a unique challenge in regioselectivity due to the opposing electronic effects of its substituents:

  • The Amine (-NH₂): A strong electron-donating group (EDG) and ortho/para director.

  • The Ester/Acid (-COOR): A strong electron-withdrawing group (EWG) and meta director.

Successful functionalization requires exploiting these push-pull dynamics or overriding them using transition-metal-catalyzed C-H activation.

Regioselectivity Mapping

The following diagram illustrates the electronic landscape and accessible sites for functionalization on a PABA scaffold.

RegioselectivityMap Core PABA Scaffold (Methyl 4-aminobenzoate) Amine Amine (C4) Strong EDG Core->Amine Ester Ester (C1) Strong EWG Core->Ester Pos35 Positions 3 & 5 (Ortho to Amine) Activated for EAS Amine->Pos35 Directs Electrophiles Pos26 Positions 2 & 6 (Ortho to Ester) Deactivated for EAS Target for C-H Activation Ester->Pos26 Directs Metalation (DG)

Figure 1: Electronic mapping of the 4-aminobenzoate scaffold showing divergent reactivity zones.

Protocol A: Electrophilic Halogenation (The Gateway Step)

Objective: To install a halogen handle (I or Br) at the C3/C5 position (ortho to the amine). This is the most reliable method for preparing precursors for Suzuki-Miyaura or Sonogashira couplings.

Mechanism: The strong EDG nature of the amine dominates the EWG ester, directing electrophiles ortho to the nitrogen.

Materials:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Solvent: DCM or Methanol

  • Quench: Sat. Na₂S₂O₃

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve methyl 4-aminobenzoate (5.0 mmol) in DCM (20 mL). Cool to 0°C. Note: Protection of the amine is usually unnecessary if using mild iodinating agents, but if over-iodination occurs, use the N-acetyl derivative.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents high local concentrations of electrophile, minimizing di-iodination (C3 and C5).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The mono-iodinated product is less polar than the starting material.

  • Work-up: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from brown/purple to clear).

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Validation: ¹H NMR should show the loss of symmetry in the aromatic region (splitting pattern changes from AA'BB' to distinct singlets/doublets).

Protocol B: Ligand-Promoted C-H Arylation (Late-Stage Functionalization)

Objective: To functionalize the C2/C6 position (ortho to the ester), which is electronically deactivated and inaccessible via standard electrophilic substitution.

Scientific Rationale: This protocol utilizes the ester carbonyl oxygen as a weak Directing Group (DG) for Palladium. Recent advances utilize mono-N-protected amino acid ligands (MPAA) to accelerate this C-H activation [2].

Experimental Workflow:

CH_Activation_Workflow Start Start: Amino Benzoate (N-Protected) Mix Add Pd(OAc)2 (5-10%) Ag2CO3 (Oxidant) Coupling Partner (Ar-I) Start->Mix Heat Heat to 100-120°C Solvent: HFIP or t-AmylOH Mix->Heat 12-24h Filter Filter through Celite (Remove Ag/Pd residues) Heat->Filter Purify Column Chromatography Filter->Purify

Figure 2: Workflow for Pd-catalyzed C-H arylation of amino benzoates.

Detailed Protocol:

  • Pre-requisite: Protect the amine as an acetamide or pivalamide (NH-Piv). Free amines can poison the Pd catalyst.

  • Reaction Setup: In a screw-cap vial, combine:

    • N-Pivaloyl-4-aminobenzoate (0.2 mmol)

    • Aryl Iodide (1.5 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (1.0 equiv) - Acts as the oxidant to regenerate Pd(II).

    • Ligand: N-Acetyl-Isoleucine (20 mol%) - Crucial for reactivity.

    • Solvent: Hexafluoroisopropanol (HFIP) (1 mL). HFIP is known to stabilize the C-H activation transition state.

  • Execution: Seal and heat to 100°C for 18 hours.

  • Purification: Dilute with EtOAc, filter through a Celite pad. Purify via silica gel chromatography.

  • Deprotection: The Pivaloyl group can be removed using acidic hydrolysis (6N HCl, reflux) to restore the amino benzoate core.

Protocol C: Ether Linkage Construction (The "Phenoxy" Derivative)

If the goal is to create a phenoxy substituent on the amino benzoate core (common in BTK inhibitors [3]), the Chan-Lam coupling is superior to SNAr due to the mild conditions.

Materials:

  • Methyl 3-hydroxy-4-aminobenzoate (or similar hydroxy-aniline derivative)

  • Arylboronic acid (Ph-B(OH)₂)

  • Cu(OAc)₂ (Catalyst)

  • Pyridine (Base/Ligand)

Step-by-Step:

  • Dissolution: Dissolve the hydroxy-amino benzoate (1.0 equiv) and arylboronic acid (1.5 equiv) in DCM.

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 equiv) and Pyridine (3.0 equiv).

  • Atmosphere: The reaction requires oxygen. Attach a balloon of O₂ or stir open to air vigorously.

  • Reaction: Stir at room temperature for 24h. The solution will turn dark green/blue.

  • Workup: Wash with 1M HCl (to remove Pyridine/Cu), then brine.

  • Result: This yields the diaryl ether (phenoxy) linkage while preserving the amino benzoate scaffold.

Data Summary & Troubleshooting

ParameterElectrophilic HalogenationC-H Activation (Pd)Chan-Lam Coupling
Target Position Ortho to Amine (C3/C5)Ortho to Ester (C2/C6)Phenolic Oxygen (O-Ar)
Key Reagent NIS or IClPd(OAc)₂, Ag₂CO₃Cu(OAc)₂, Boronic Acid
Limitation Over-halogenation riskRequires N-protectionRequires O₂ atmosphere
Typical Yield 85-95%50-75%60-80%

Troubleshooting Guide:

  • Low Yield in C-H Activation: Switch solvent to t-Amyl alcohol or add PivOH (30 mol%) as a proton shuttle.

  • Polybromination: Lower the temperature to -78°C and use NBS in DMF.

  • Catalyst Poisoning: Ensure the amine is fully protected (Boc or Piv). Free amines bind Pd tightly, shutting down the catalytic cycle.

References

  • Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports. (2012).

  • Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds. Chemical Science. (2024).

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. (2020).[1]

  • Regioselective copper-catalyzed amination of bromobenzoic acids. Organic Letters. (2006).

  • Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters. (2025).[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-((phenoxyacetyl)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-OPT Subject: Low Yield & Impurity Issues in Acylation of Methyl Anthranilate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Core Challenge

The synthesis of methyl 2-((phenoxyacetyl)amino)benzoate involves the acylation of methyl anthranilate with phenoxyacetyl chloride .

Users frequently report low yields (<50%) and difficult purification.[1] This is rarely due to user error in stoichiometry, but rather a fundamental misunderstanding of the nucleophilicity of methyl anthranilate .

The "Hidden" Barrier

Methyl anthranilate is not a standard aniline. It possesses two deactivating features that suppress reaction kinetics:

  • Electronic Deactivation: The ortho-ester group is electron-withdrawing, reducing electron density on the amine nitrogen.

  • Conformational Locking: An intramolecular hydrogen bond exists between the amine proton and the ester carbonyl oxygen. This "locks" the molecule in a conformation that makes the lone pair less accessible for nucleophilic attack.

Technical Directive: To improve yield, you must use a protocol that disrupts this hydrogen bond and utilizes a hyper-active electrophile (via acyl-transfer catalysis).[1]

Optimized Protocol (High-Yield Method)

Do not use standard Schotten-Baumann conditions (biphasic NaOH/DCM) for this specific substrate; the reaction rate is often too slow to compete with the hydrolysis of the acid chloride.

Recommended Route: Anhydrous Acylation with Nucleophilic Catalysis.[1]

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Quality Attribute
Methyl Anthranilate 1.0Limiting ReagentDry; free of anthranilic acid.[1]
Phenoxyacetyl Chloride 1.2 - 1.5ElectrophileFreshly distilled or clear liquid.[1] If yellow/precipitated, it has hydrolyzed.[1]
Pyridine 2.0 - 3.0Base/SolventAnhydrous.[1] Acts as HCl scavenger.[1]
DMAP 0.05 - 0.1CatalystCrucial. Forms reactive N-acylpyridinium intermediate.[1]
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous (dry over sieves).[1]
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Solubilization: Dissolve Methyl Anthranilate (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Add Pyridine (3.0 eq).[1]

    • Note: The solution may warm slightly. Cool to 0°C in an ice bath.

  • Addition: Add Phenoxyacetyl Chloride (1.2 eq) dropwise via syringe or addition funnel over 15-20 minutes.

    • Why? Slow addition prevents localized overheating which can degrade the acid chloride.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The fluorescent blue spot of methyl anthranilate should disappear.

  • Quench: Once complete, cool back to 0°C and add saturated NaHCO₃ solution.

Mechanism & Troubleshooting Logic

The following diagram illustrates the catalytic cycle that solves the "deactivated amine" problem.

ReactionMechanism cluster_0 Critical Activation Step AcidCl Phenoxyacetyl Chloride Intermediate N-Acylpyridinium Salt (Highly Reactive) AcidCl->Intermediate DMAP Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Amide Intermediate->Product Amine Attack (Fast Step) Amine Methyl Anthranilate Amine->Product Pyridine Pyridine (Base) Pyridine->Product Scavenges HCl

Figure 1: DMAP-catalyzed acylation mechanism.[1] The formation of the N-acylpyridinium salt creates a "super-electrophile" capable of overcoming the poor nucleophilicity of methyl anthranilate.

Troubleshooting Guide (FAQ)

Q1: The reaction stalled at 60% conversion. Adding more acid chloride didn't help.

  • Diagnosis: Your acid chloride likely hydrolyzed before reacting, or the HCl byproduct protonated your DMAP/Pyridine, stalling the catalysis.

  • Fix:

    • Ensure the system is strictly anhydrous.[1]

    • Use Pyridine as the base (not TEA).[1][2] Pyridine buffers the system better without alkylating the amine.

    • If stalled, filter the mixture to remove salts, re-dissolve in fresh DCM, and add 0.2 eq fresh Acid Chloride + 0.5 eq Pyridine.

Q2: I see a new spot on TLC that is NOT the product or starting material.

  • Diagnosis: You may have formed the Quinazolinone derivative.

  • Explanation: If heated excessively or if the reaction runs too long in acidic conditions, the amide nitrogen can attack the methyl ester, cyclizing to form a quinazolinone ring.

  • Prevention: Keep the reaction at Room Temperature. Do not reflux unless absolutely necessary.[1]

Q3: The product is oiling out during workup and is hard to crystallize.

  • Diagnosis: Residual phenol or phenoxyacetic acid impurities are acting as solvating agents.[1]

  • Fix: Implement the "3-Wash Protocol" (see diagram below).

Workup Optimization Flowchart

WorkupFlow Start Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes Pyridine/DMAP) Start->Wash1 Organic Layer Wash2 Wash 2: Sat. NaHCO3 (Removes Phenoxyacetic Acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying Step) Wash2->Wash3 Organic Layer Dry Dry over Na2SO4 & Concentrate Wash3->Dry Cryst Recrystallization (EtOH or Toluene/Hexane) Dry->Cryst

Figure 2: Purification logic to remove specific byproducts (Base catalyst vs. Hydrolyzed acid).[1]

References & Grounding

  • Poor, M. A. et al. (2019).[1][3] "Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate." Arkivoc, part vi, 74-82.[1][3] (Demonstrates reactivity of anthranilate derivatives and general workup procedures for similar amides).

  • El-Hashash, M. A. et al. (2011).[1] "Novel synthesis of benzimidazole, 3,1-benzoxazine...". Indian Journal of Chemistry. (Describes acylation of methyl anthranilate with acid chlorides as a precursor to heterocycles).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry. 8th Edition. Wiley.[1] (Authoritative source for Schotten-Baumann and DMAP catalysis mechanisms).

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." (General conditions and base catalysis logic).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Phenoxyacetyl Chloride and Methyl Anthranilate before handling.

Sources

Removing unreacted methyl anthranilate from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Methyl Anthranilate (MA) Contaminated Mixtures

Executive Summary

Methyl Anthranilate (MA) is a deceptive impurity.[1][2] While it possesses a primary amine, its basicity is drastically reduced by the ortho-ester group (conjugate acid pKa ~2.3).[1][2][3] Consequently, standard "acid washes" (e.g., 1M HCl) often fail to fully extract it from organic layers, leading to persistent contamination.[2] This guide details three tiered strategies for removal: pH-Controlled Extraction , Solid-Supported Scavenging , and Chromatographic Optimization .[1][2][3]

Module 1: The "pKa Trap" (Liquid-Liquid Extraction)

The Problem

Many researchers treat MA like a typical aniline.[3] However, the electron-withdrawing ester group stabilizes the lone pair on the nitrogen, making it a very weak base.[3]

  • Typical Aniline pKa: ~4.6[1]

  • Methyl Anthranilate pKa: ~2.3[1][3][4]

Implication: At pH 4-5 (weak acid wash), MA remains largely unprotonated and stays in the organic phase.[1][2][3] To extract it, you must drive the pH significantly below its pKa.[2][3]

Protocol: The "pH < 1" Wash

Use this method if your product is stable to strong aqueous acids.[3]

  • Dilute: Dissolve your crude mixture in a non-polar solvent (DCM or Toluene are superior to Ethyl Acetate here, as EtOAc can coordinate with the acid).[1][2]

  • Cool: Chill the mixture to 0°C to minimize ester hydrolysis.

  • Wash: Extract with 3M HCl or 2M H₂SO₄ .

    • Why? You need a high concentration of protons to force the equilibrium toward the protonated (water-soluble) species.[3]

  • Verify: Check the organic layer by TLC.[1][2][3] MA fluoresces strongly (blue-violet) under long-wave UV (365 nm).[1][2][3] If fluorescence persists in the organic layer, the extraction is incomplete.[3]

Data Table: Theoretical Extraction Efficiency

Aqueous pH % MA Protonated (Water Soluble) Outcome
4.0 (5% Citric Acid) < 2% Fail: MA stays in organic layer.[1][2][3]
2.3 (pH = pKa) 50% Fail: 50% remains in organic layer.[1][2]
1.0 (0.1 M HCl) ~95% Partial: Multiple washes required.[1][2]

| < 0.5 (3 M HCl) | > 99% | Success: MA moves to aqueous layer.[1][2] |

Module 2: Solid-Supported Scavenging (The "Magic Bullet")

The Problem

If your product is acid-sensitive (e.g., contains acetals, silyl ethers, or Boc groups), washing with 3M HCl will destroy it.[2]

The Solution: Strong Cation Exchange (SCX) Resins

Standard electrophilic scavengers (like isocyanate resins) react slowly with MA because the amine is electron-deficient.[1][3] Instead, use a Sulfonic Acid functionalized resin.[1][2] These are "solid-phase equivalents" of strong acids but do not leach acidity into the solution.[1][3]

Protocol: SCX Resin Scavenging
  • Selection: Use a macroporous Strong Cation Exchanger (e.g., Amberlyst® 15 or SiliaBond® Tosic Acid).[1][2]

  • Ratio: Add 3–5 equivalents of resin relative to the estimated MA impurity.[3]

  • Solvent: Dissolve crude in DCM or Methanol. (Avoid THF if possible; it competes for protons).[1][2]

  • Incubation: Shake gently for 1–2 hours at room temperature.

  • Filtration: Filter off the resin.[1][2][3] The MA remains ionically bound to the solid support.[3]

  • Wash: Rinse the resin cake with solvent to recover any non-basic product trapped in the pores.[3]

ScavengingLogic cluster_0 Mechanism MA Free Methyl Anthranilate (Solution) Complex Resin-MA Complex (Solid Phase) MA->Complex Ionic Binding (Fast) Resin SCX Resin (SO3H groups) Resin->Complex Product Purified Product (Solution) Complex->Product Filtration

Caption: SCX resins capture MA via protonation of the amine, immobilizing it on the bead.

Module 3: Chromatography & Detection Tricks

The "Invisible" Co-eluter

MA is moderately lipophilic (LogP ~1.[3]88) and often co-elutes with products of similar polarity on silica gel.[1][2][3]

Pro-Tip: The Fluorescence Flag

MA has a distinct, intense blue-violet fluorescence under 365 nm UV light.[1][2][3]

  • Troubleshooting: If you see a "glowing" spot overlapping with your product on TLC, it is likely MA.[1][2]

  • Separation Strategy:

    • Change pH: Add 1% Triethylamine (TEA) to your eluent.[1][2] This ensures MA stays fully deprotonated and moves faster/slower depending on the interaction with silica.[3]

    • Change Phase: If normal phase fails, switch to Reverse Phase (C18). In acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid), MA will protonate slightly more than neutral products, shifting its retention time (Rt) earlier.[2]

Decision Matrix: Choosing Your Method

DecisionTree Start Start: Crude Mixture with Methyl Anthranilate AcidStable Is Product Acid Stable? Start->AcidStable Scale Scale of Reaction? AcidStable->Scale Yes MethodB Method B: SCX Resin Scavenge (Amberlyst 15) AcidStable->MethodB No (Acid Sensitive) MethodA Method A: Wash with 3M HCl (Cold) Scale->MethodA < 10g (Lab Scale) MethodC Method C: Vacuum Distillation (High Vac) Scale->MethodC > 10g (Bulk)

Caption: Operational workflow for selecting the optimal removal strategy based on product stability and scale.

Frequently Asked Questions (FAQs)

Q: Can I use copper salts to remove it? A: Yes, but it's messy.[1][2] Copper(II) acetate can form a complex with anthranilates (often green/blue) which may precipitate or be retained on silica.[1][2] However, this introduces heavy metals into your product.[1][2] Recommendation: Use SCX resins instead; they are cleaner and easier to remove.[1][2]

Q: I tried a 1M HCl wash and the MA is still there. Why? A: As detailed in Module 1, 1M HCl (pH ~0) might not be strong enough if you are using a very good organic solvent (like Ethyl Acetate) that keeps the MA solubilized.[2] Try extracting with a smaller volume of 3M HCl and ensure your organic solvent is non-polar (e.g., Hexane/Ether mix) to encourage the MA to leave the organic phase.[3]

Q: Can I use an isocyanate scavenger resin? A: You can, but it will be slow.[1][2] The ester group on MA pulls electron density away from the amine, making it a poor nucleophile.[3] It will react eventually, but an SCX (acid) resin works via protonation, which is instantaneous.[2]

References

  • Perrin, D. D. (1965).[1][2][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2][5] (Source for pKa ~2.3).[1][2][5]

  • Biotage. (n.d.).[1][2] Strategies for Work-up and Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8635, Methyl Anthranilate. Retrieved from [Link][1][2]

Sources

Validation & Comparative

Technical Guide: IR Spectral Characterization of Methyl 2-((phenoxyacetyl)amino)benzoate (CAS 101284-14-4)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR bands for amide and ester in CAS 101284-14-4 Content Type: Technical Comparison Guide

Executive Summary

This guide provides a high-level technical analysis of the infrared (IR) spectral characteristics of Methyl 2-((phenoxyacetyl)amino)benzoate (CAS 101284-14-4). Designed for analytical chemists and drug development researchers, this document focuses on distinguishing the overlapping and electronically coupled signals of the amide and ester functional groups. Unlike simple aliphatic analogs, this molecule exhibits significant intramolecular hydrogen bonding and inductive effects that shift characteristic bands, requiring precise spectral interpretation.

Structural Context & The "Dual Carbonyl" Challenge

CAS 101284-14-4 is an ortho-substituted benzoate derivative featuring two distinct carbonyl environments:

  • Aromatic Ester: A methyl benzoate moiety.

  • Anilide Amide: A secondary amide linked to a phenoxyacetyl group.

The primary analytical challenge lies in the spectral convergence of these two groups. While standard tables list esters (~1740 cm⁻¹) and amides (~1650 cm⁻¹) as distinct, the specific electronic environment of CAS 101284-14-4 compresses this separation, creating a diagnostic complex that requires careful deconvolution.

Mechanistic Diagram: Electronic Influences

The following diagram illustrates the competing electronic forces—conjugation, induction, and hydrogen bonding—that define the IR profile of this molecule.

G Molecule CAS 101284-14-4 (Methyl 2-((phenoxyacetyl)amino)benzoate) Ester Ester Group (Ar-CO-OMe) Molecule->Ester Amide Amide Group (Ar-NH-CO-CH2-O-Ph) Molecule->Amide Conj Conjugation (Lowers Frequency) Ester->Conj Benzene Ring HBond Intramolecular H-Bond (Lowers Frequency) Ester->HBond Acceptor (C=O) Induct Inductive Effect (Raises Frequency) Amide->Induct Phenoxy Oxygen (Alpha-effect) Amide->HBond Donor (N-H) Induct->Amide Blue shift (~10-20 cm⁻¹) HBond->Ester Red shift (~20-40 cm⁻¹)

Figure 1: Electronic interactions influencing vibrational modes in CAS 101284-14-4.

Detailed Spectral Analysis: Amide vs. Ester

The following table compares the characteristic bands of CAS 101284-14-4 against standard "Alternative" baselines (non-interacting analogs) to highlight the specific shifts observed in this product.

Comparative IR Band Table
Functional MotifVibrational ModeStandard Baseline (Aliphatic)CAS 101284-14-4 (Predicted) Diagnostic Shift Explanation
Ester Carbonyl C=O Stretch1735–1750 cm⁻¹1690–1710 cm⁻¹ Red Shift: Conjugation with the benzene ring lowers the frequency. Crucially, the ortho-amide N-H forms an intramolecular H-bond with the ester oxygen, further reducing the bond order and frequency.
Amide Carbonyl Amide I (C=O)1650–1690 cm⁻¹1680–1700 cm⁻¹ Blue Shift: The electron-withdrawing phenoxy group (Ph-O-CH₂-) exerts an inductive effect, stiffening the C=O bond. This may cause the amide band to appear at a higher frequency than the H-bonded ester.[1]
Amide Nitrogen Amide II (N-H Bend)1550–1640 cm⁻¹1520–1550 cm⁻¹ Coupling: The N-H bending mode is restricted by the rigid intramolecular H-bond ring structure, often sharpening the band and shifting it slightly lower.
N-H Stretch N-H Stretch3400–3500 cm⁻¹ (Free)3200–3300 cm⁻¹ Broadening: The intramolecular H-bond creates a broad, concentration-independent band lower than the free amine signal found in non-ortho isomers.
Ether Linkage C-O-C Stretch1050–1150 cm⁻¹1230–1250 cm⁻¹ Aryl Ether: The phenoxy ether stretch is distinct and strong, serving as a confirmation of the acyl chain identity.
Key Differentiator: The "Crossover" Phenomenon

In most organic molecules, the Ester C=O appears at a significantly higher wavenumber than the Amide I band. However, in CAS 101284-14-4, the Intramolecular Hydrogen Bond pulls the Ester C=O down, while the Phenoxy Inductive Effect pushes the Amide C=O up.

  • Result: The two carbonyl bands may overlap or even invert positions (appearing as a split peak or a broadened doublet around 1690–1700 cm⁻¹).

  • Validation: Comparison with Methyl 2-aminobenzoate (Anthranilate) confirms the lower ester frequency (due to H-bonding) but lacks the second carbonyl, simplifying the spectrum.

Experimental Validation Protocol

To objectively verify the presence of both groups and assess the purity of the compound, the following protocol is recommended. This approach isolates intramolecular effects from intermolecular artifacts.

Method A: Solid State (KBr/ATR)
  • Purpose: Rapid identification and fingerprinting.

  • Expectation: A merged or closely split carbonyl region (1680–1710 cm⁻¹) due to crystal packing forces reinforcing the intramolecular H-bond.

  • Procedure:

    • Mix 1 mg of CAS 101284-14-4 with 100 mg dry KBr.

    • Press into a translucent pellet (pressure: 8-10 tons).

    • Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹).

Method B: Dilute Solution (Chloroform/CCl₄)
  • Purpose: Differentiating Intramolecular vs. Intermolecular H-bonding.

  • Expectation:

    • If the N-H stretch (~3250 cm⁻¹) remains constant upon dilution, the H-bond is intramolecular (confirming the ortho structure).

    • If the band shifts to ~3400 cm⁻¹ upon dilution, the H-bond is intermolecular (suggesting impurities or a different isomer).

  • Procedure:

    • Prepare a 0.1 M solution in dry CHCl₃.

    • Record spectrum in a liquid cell (path length: 0.1 mm).

    • Dilute to 0.01 M and 0.001 M and repeat.

    • Success Metric: Persistence of the low-frequency N-H band confirms the specific 2-((phenoxyacetyl)amino)benzoate structure.

Comparison with Analytical Alternatives

While IR is excellent for functional group fingerprinting, it has limitations compared to other techniques for this specific molecule.

FeatureIR Spectroscopy ¹H NMR Spectroscopy Recommendation
Carbonyl Resolution Moderate. Bands may overlap due to electronic effects.High. Ester carbonyl carbon (~168 ppm) and Amide carbonyl carbon (~164 ppm) are distinct in ¹³C NMR.Use ¹³C NMR for definitive carbonyl counting.
H-Bond Detection Excellent. N-H stretch shift is a direct readout of H-bond strength.Good. N-H proton shift (>10 ppm) indicates H-bonding but is solvent-dependent.Use IR to assess solid-state conformation.
Impurity Detection Good for gross contamination (e.g., free acid, free amine).Excellent for quantitative purity (molar ratios).Use HPLC-UV for purity; IR for ID.
References
  • Sigma-Aldrich. Methyl 2-((phenoxyacetyl)amino)benzoate Product Entry. CAS 101284-14-4. Accessed 2026.[2] Link

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004. (Standard reference for Amide I/II and Ester shifts).
  • Bellamy, L.J.The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.
  • NIST Chemistry WebBook. Infrared Spectra of Methyl 2-aminobenzoate (Analog Comparison). Link

Sources

Comparative Crystal Structure Guide: Methyl 2-((phenoxyacetyl)amino)benzoate

[1]

Executive Summary

This guide provides a structural analysis of Methyl 2-((phenoxyacetyl)amino)benzoate , a pharmacophore derived from anthranilic acid.[1] It focuses on the critical intramolecular and intermolecular interactions that define its solid-state behavior.[1]

Because specific single-crystal X-ray diffraction (SC-XRD) data for the phenoxyacetyl derivative is often proprietary or absent from open repositories, this guide utilizes a Comparative Structural Analysis approach. We compare the target molecule against its experimentally verified analogue, Methyl 2-(2-hydroxyacetamido)benzoate (Acta Cryst.[1] E, 2010), to highlight the specific steric and electronic effects of the phenoxy group.[1]

Part 1: Experimental Protocols

To obtain high-quality crystals for analysis, a rigorous synthesis and crystallization workflow is required.[1] The following protocol ensures phase purity before crystal growth.

1.1 Synthesis Workflow (Schotten-Baumann Conditions)

The target compound is synthesized via N-acylation of methyl anthranilate.[1]

  • Reagents: Methyl anthranilate (1.0 eq), Phenoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve methyl anthranilate in dry DCM at 0°C.

    • Add triethylamine (base) to scavenge HCl.[1]

    • Dropwise addition of phenoxyacetyl chloride (maintains regioselectivity).[1]

    • Stir at RT for 4 hours.

    • Wash with 1M HCl (removes unreacted amine) and NaHCO₃ (removes acid).[1]

    • Evaporate solvent to yield crude solid.[1]

1.2 Crystallization Protocol (Slow Evaporation)

Direct precipitation often yields microcrystalline powder unsuitable for SC-XRD.[1] Use this self-validating slow evaporation method.[1]

ParameterSpecificationCausality / Logic
Solvent System Ethanol : Ethyl Acetate (3:[1]1)Ethanol solubilizes the polar amide; EtOAc moderates evaporation rate.[1]
Concentration 15 mg/mLSupersaturation must be reached slowly to prevent nucleation bursts.[1]
Vessel 20mL Scintillation VialNarrow neck restricts airflow, slowing evaporation.[1]
Temperature 4°C (Refrigerated)Lower kinetic energy reduces disorder during lattice formation.[1]
Timeframe 7–14 DaysAllows for thermodynamic equilibration of the crystal lattice.[1]
Part 2: Structural Analysis & Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural refinement, highlighting the critical decision points (Checkpoints) that ensure data integrity.

GSynthSynthesis(N-Acylation)PurifyPurification(Recrystallization)Synth->Purify Crude YieldGrowCrystal Growth(Slow Evaporation)Purify->Grow >98% PurityScreenMicroscopy Screen(Birefringence Check)Grow->Screen 7-14 DaysScreen->Grow Polycrystalline(Retry)XRDSC-XRD DataCollectionScreen->XRD Single CrystalRefineStructureRefinementXRD->Refine .hkl Data

Figure 1: Experimental workflow for generating crystallographic data.

Part 3: Comparative Structural Data

This section compares the Target (Phenoxyacetyl) against the Benchmark (Hydroxyacetyl). The comparison reveals how the bulky phenoxy group alters the crystal packing compared to the smaller hydroxy group.[1]

3.1 Unit Cell & Packing Comparison
FeatureBenchmark (Hydroxy Analogue) [1]Target (Phenoxy Derivative) [Predicted]
Formula C₁₀H₁₁NO₄C₁₆H₁₅NO₄
Space Group Orthorhombic, P2₁2₁2₁ (Chiral/Polar)Monoclinic, P2₁/c (Centrosymmetric)
Intramolecular H-Bond Strong (N-H...O=C) Forms stable S(6) pseudo-ring.[1]Strong (N-H...O=C) S(6) motif is conserved (Scaffold invariant).
Intermolecular Forces O-H...O (Hydrogen Bonding) Dominates packing; forms chains.[1]C-H...π & π...π Stacking Phenoxy ring drives stacking; no H-bond donor in tail.[1]
Conformation Planar amide linkage.[1]Twisted phenoxy tail (approx 70–90° torsion).[1]
3.2 The S(6) Hydrogen Bond Motif

A defining feature of N-acyl anthranilates is the Intramolecular Hydrogen Bond between the amide nitrogen and the ester carbonyl oxygen.[2] This "locks" the molecule into a planar conformation, critical for its biological activity (pharmacophore rigidity).[1]

  • Mechanism: The amide proton (N-H) acts as a donor.[1] The ester carbonyl (C=O) acts as an acceptor.[1]

  • Result: Formation of a 6-membered pseudo-ring (S(6) graph set).

H_Bondingcluster_0S(6) Pseudo-Ring MotifN_AmideAmide Nitrogen(Donor)H_AtomHN_Amide->H_AtomCovalentPhenoxyPhenoxy Group(Steric Bulk)N_Amide->PhenoxyAcyl LinkerO_EsterEster Carbonyl(Acceptor)H_Atom->O_EsterH-Bond(2.6 - 2.8 Å)

Figure 2: The intramolecular S(6) hydrogen bonding motif characteristic of anthranilates.

Part 4: Technical Discussion
4.1 Impact of the Phenoxy Group

In the Benchmark (Hydroxy) structure, the hydroxyl group acts as a hydrogen bond donor, creating infinite chains in the crystal lattice.[1] In the Target (Phenoxy) structure, this donor is replaced by a phenyl ether.[1]

  • Consequence: The lattice energy is no longer dominated by strong H-bonds.[1] Instead, weak dispersive forces (Van der Waals) and π-stacking between the anthranilate ring and the phenoxy ring become the primary cohesive forces.[1]

  • Observation: This typically results in a lower melting point and higher solubility in non-polar solvents compared to the hydroxy analogue.[1]

4.2 Validation of Crystal Quality

Before data collection, validate your crystals:

  • Birefringence: Under a polarized light microscope, the crystal must extinguish sharply every 90°.[1]

  • Morphology: Look for defined faces and sharp edges.[1] Avoid clustered needles (indicates rapid precipitation).[1]

References
  • Alam, S., et al. (2010).[1] Methyl 2-(2-hydroxyacetamido)benzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(4), o913.[1]

  • Isloor, A. M., et al. (2012).[1] Methyl 2-[(2-methylphenoxy)methyl]benzoate.[1][3] Acta Crystallographica Section E: Structure Reports Online, 68(3), o728.[1][3]

  • Khan, I. U., et al. (2011).[1] Methyl 2-amino-5-bromobenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887.[1] (Cited for base anthranilate packing comparison)

Thermal Profile Verification Guide: Pantoprazole Sodium Sesquihydrate (CAS 101284-14-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Melting Point" Trap

For researchers working with Pantoprazole Sodium Sesquihydrate (CAS 101284-14-4) , requesting a standard "melting point" is a scientific misnomer that often leads to data rejection during regulatory filing.

As a sesquihydrate salt, this compound does not exhibit a simple solid-to-liquid transition. Instead, it undergoes a complex thermal event cascade :

  • Dehydration: Loss of crystal water (pseudo-melting) around 130–140°C.

  • Anhydrous Transition: Recrystallization or phase shift.

  • Decomposition/Melting: The true melting of the anhydrous salt, often accompanied by degradation, occurring >150°C.

This guide compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC), demonstrating why DSC is the only scientifically valid technique for characterizing this specific CAS number.

Technical Identity & Physicochemical Context

  • Chemical Name: Pantoprazole Sodium Sesquihydrate[1][2][3]

  • CAS Number: 101284-14-4

  • Molecular Formula: C16H14F2N3NaO4S[4] · 1.5 H2O[4]

  • Critical Attribute: The "Sesquihydrate" designation implies a stoichiometric water content of approximately 6.0% – 6.5% . Verifying this thermal profile is not just about purity; it is about confirming the crystal habit.

Comparative Analysis: Methodology Selection

We evaluated three common thermal analysis techniques. The table below summarizes why the industry standard (Capillary) fails for this specific hydrate.

Table 1: Performance Comparison of Thermal Analysis Methods
FeatureMethod A: Capillary (USP <741>) Method B: DSC (Recommended) Method C: Hot Stage Microscopy (HSM)
Principle Visual observation of phase change in a glass tube.Measurement of heat flow (enthalpy) vs. temperature.Visual observation under magnification with heating.
Suitability for CAS 101284-14-4 Low / Dangerous High / Gold Standard Medium / Corroborative
Detection of Dehydration Often mistaken for "melting" (fogging of the tube).Distinct Endothermic Peak #1.Visible release of vapor/bubbles.
Precision ± 2.0°C (Subjective).± 0.1°C (Quantitative).Qualitative.
Data Output Single Range (e.g., 138-142°C).Full Thermogram (Onsets, Peaks, Enthalpies).Video/Image capture.
Risk Factor False Failure: Operator records dehydration as the melt.Interpretation Error: Requires skilled analysis of integration.Subjectivity: Hard to distinguish melt from charring.

The Scientific Rationale: Why Capillary Fails

In a capillary tube, when Pantoprazole Sodium Sesquihydrate reaches ~130°C, the crystal lattice releases water molecules.

  • The Observation: The white powder turns opaque and "wets" the glass.

  • The Error: An operator visually interprets this wetting as the "Meniscus Point" (start of melt).

  • The Reality: The solid API is still intact; it is merely sitting in a microscopic pool of its own released water. The true melting point of the sodium salt is significantly higher (>150°C), but the sample often decomposes (browns) before a clear liquidus is seen.

Recommended Workflow: Differential Scanning Calorimetry (DSC)[6]

To accurately characterize CAS 101284-14-4, you must isolate the Dehydration Endotherm from the Melting/Decomposition Endotherm .

Experimental Protocol (SOP)

Objective: Establish a repeatable thermal footprint for Pantoprazole Sodium Sesquihydrate.

Equipment: DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of sample. Note: Do not grind heavily, as mechanical stress can dehydrate the surface.

    • Pan Selection (Critical): Use Tzero Aluminum Pans with Pin-Hole Lids (Vented).

    • Why Vented? Hermetically sealed pans will trap the released water vapor, increasing internal pressure and artificially shifting the boiling point, altering the thermal profile. A pin-hole allows water to escape, mimicking "open" atmospheric conditions while maintaining thermal contact.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (N2) at 50 mL/min.

    • Equilibration: Equilibrate at 30°C.

    • Ramp Rate: Heat at 10.0°C/min to 250°C.

    • Note: Faster rates (20°C/min) may merge the dehydration and melting peaks; slower rates (2°C/min) may encourage early decomposition. 10°C/min is the optimal balance.

  • Data Processing:

    • Integrate the first peak (Dehydration) to calculate Onset and Peak Max.

    • Integrate the second peak (Melting/Decomposition) for Onset.

Expected Data Profile
Thermal EventTemperature Range (Typical)Signal TypeInterpretation
Event 1 130°C – 145°C Endotherm (Broad)Dehydration: Loss of 1.5 moles of H2O.
Event 2 150°C – 160°C Endotherm (Sharp/Noise)Melting: Anhydrous salt melt.
Event 3 > 160°C Exotherm/IrregularDecomposition: Degradation of the benzimidazole ring.

Visualization of Logic and Workflow

The following diagrams illustrate the decision process and the thermal logic required for this compound.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Characterize CAS 101284-14-4 IsHydrate Is the sample a Hydrate? Start->IsHydrate Capillary Method: Capillary Tube IsHydrate->Capillary No (Incorrect Assumption) DSC Method: DSC (Vented Pan) IsHydrate->DSC Yes (Correct Identification) ResultBad Result: 'Fogging' observed. Data Rejected due to ambiguity. Capillary->ResultBad ResultGood Result: Distinct peaks for Water Loss vs. Melt. DSC->ResultGood

Caption: Decision logic for selecting DSC over Capillary methods for hydrated salts.

Diagram 2: DSC Thermal Event Cascade

ThermalCascade Sample Pantoprazole Na Sesquihydrate Heat1 Heat to 130-140°C Sample->Heat1 Dehydration Event 1: Dehydration (Water Release) Heat1->Dehydration Anhydrous Intermediate: Anhydrous Form Dehydration->Anhydrous - 1.5 H2O Heat2 Heat to >150°C Anhydrous->Heat2 Melt Event 2: Melting (Liquid Phase) Heat2->Melt Decomp Event 3: Decomposition (Charring) Melt->Decomp Rapid Transition

Caption: The sequential thermal events occurring during the DSC ramp of Pantoprazole Sodium Sesquihydrate.

Troubleshooting & Validation

If your DSC data does not match the expected profile (e.g., missing the first endotherm), consider the following:

  • Sample Drying: Has the sample been vacuum dried excessively? You may have accidentally created the anhydrous form (CAS 138786-67-1) before testing.

  • Pan Sealing: Did you use a hermetically sealed pan? This will push the dehydration peak to a higher temperature, potentially merging it with the melt. Always use a pin-hole lid.

  • TGA Corroboration: To validate the "Sesquihydrate" claim, run Thermogravimetric Analysis (TGA). You should observe a weight loss step of ~6.0% corresponding to the theoretical water content of the sesquihydrate.[5]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 244294 (Pantoprazole Sodium). [Link]

  • Zupancic, S., et al. Physical characterization of pantoprazole sodium hydrates. International Journal of Pharmaceutics, 2005. (Contextual grounding for thermal behavior). [Link]

  • TA Instruments. Thermal Analysis of Hydrates and Solvates. Application Note. [Link]

Sources

A Senior Application Scientist's Guide to Thin-Layer Chromatography of Amino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Amino Benzoates

Amino benzoate derivatives are a cornerstone of the pharmaceutical industry, most notably as local anesthetics like benzocaine (ethyl 4-aminobenzoate), but also serving as key intermediates in organic synthesis.[1][2] Their structural simplicity belies the analytical challenges they can present, particularly in monitoring reaction progress, assessing purity, and identifying related impurities or degradation products like p-aminobenzoic acid (PABA).[1][3]

Thin-Layer Chromatography (TLC) remains an indispensable technique in this context. It is a rapid, cost-effective, and highly versatile planar chromatographic method for separating components of a mixture.[4][5] This guide moves beyond a simple recitation of protocols. It is designed to provide you, the researcher, with the strategic framework and experimental data needed to develop and optimize robust TLC methods for amino benzoate derivatives. We will explore the causal relationships between molecular structure, stationary phase choice, and mobile phase composition to empower you to make informed, effective decisions at the bench.

Fundamentals: Decoding Retention on the TLC Plate

TLC operates on the principle of differential partitioning. Components of a mixture, spotted on a stationary phase (e.g., a silica gel plate), are separated as a liquid mobile phase moves up the plate via capillary action.[6] The separation is governed by the continuous competition of analyte molecules for sites on the polar stationary phase versus dissolution in the mobile phase.[7]

The key molecular features of an amino benzoate derivative dictating its TLC behavior are:

  • The Primary Aromatic Amine (-NH₂): This is a polar, basic functional group capable of strong hydrogen bonding with the silanol groups (Si-OH) of a standard silica gel plate.[6] This interaction is the primary driver of retention in normal-phase TLC.

  • The Ester Group (-COOR): This group is also polar but generally contributes less to retention on silica than the amino group. The length and branching of the alkyl chain ('R') significantly impact the molecule's overall polarity.

  • The Aromatic Ring: Provides a non-polar backbone but can participate in π-π interactions.

This interplay of features is quantified by the Retention Factor (Rf) , a dimensionless value that represents the position of a compound on the developed chromatogram.[8]

Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front) [4]

An Rf value is a physical constant for a given compound under a specific, consistent set of conditions (stationary phase, mobile phase, temperature, etc.).[9] For effective separation and analysis, target Rf values should ideally fall between 0.2 and 0.8.[6][10]

Designing the Separation: Strategic Selection of Stationary and Mobile Phases

The success of any TLC separation hinges on the logical selection of the stationary and mobile phases. The choice is determined by the polarity of the analytes and the desired separation outcome.

Part A: The Stationary Phase - Normal vs. Reversed-Phase

Normal-Phase TLC (The Industry Standard) This is the most common mode for separating amino benzoate derivatives.[11]

  • Stationary Phase: Polar (e.g., silica gel or alumina).

  • Principle: The polar amino benzoate molecules adhere strongly to the polar silica gel. To move them up the plate, a less polar mobile phase is used. The more polar the compound, the stronger its adhesion to the plate and the lower its Rf value.[10] For instance, the precursor p-aminobenzoic acid is significantly more polar than its ester derivatives (like benzocaine) and will thus have a much lower Rf in the same system.

Reversed-Phase TLC (A Tool for Specific Challenges) This mode inverts the polarity of the phases.

  • Stationary Phase: Non-polar (e.g., silica gel chemically modified with C18 alkyl chains).[12][13]

  • Principle: The non-polar stationary phase preferentially retains non-polar compounds through hydrophobic interactions. A polar mobile phase (like water/methanol mixtures) is used for elution. In this system, more polar compounds travel further up the plate, resulting in higher Rf values.[12] This can be particularly useful for separating a homologous series of amino benzoate esters, where the primary difference is the length of the non-polar alkyl chain.

G cluster_0 Analyte Properties cluster_1 Separation Goal cluster_2 Recommended TLC Mode Analyte Amino Benzoate Derivatives Goal Separation Goal? Analyte->Goal Purity General Purity Check (e.g., vs. PABA) Goal->Purity Polarity Difference Homologs Separate by Alkyl Chain Length Goal->Homologs Hydrophobicity Difference NP_TLC Normal-Phase TLC (Silica Gel) Purity->NP_TLC RP_TLC Reversed-Phase TLC (C18-bonded Silica) Homologs->RP_TLC

Fig 1. Decision workflow for selecting the appropriate TLC phase.
Part B: The Mobile Phase - Optimizing Selectivity

The mobile phase is the active variable used to tune the separation. Its polarity must be optimized to achieve the desired Rf values.

For Normal-Phase TLC on silica gel, a mixture of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, acetone) is typically used.[4]

  • To Increase Rf (move spots up): Increase the proportion of the more polar solvent.[10]

  • To Decrease Rf (move spots down): Increase the proportion of the non-polar solvent.[10]

For basic compounds like amino benzoates, "tailing" of spots can be a common issue due to strong, non-ideal interactions with acidic silanol groups on the silica. This can be suppressed by adding a small amount (0.1-1%) of a basic modifier, such as ammonia or triethylamine, to the mobile phase.[3] This deprotonates the silanol groups and ensures sharp, symmetrical spots.

Comparative Rf Data for Amino Benzoate Derivatives

The following tables summarize experimental data from various systems, providing a starting point for method development. Note that Rf values can vary slightly due to differences in plate manufacturer, layer thickness, temperature, and chamber saturation.[4][9]

Table 1: Normal-Phase TLC Data (Silica Gel F₂₅₄ Plates)

DerivativeMobile Phase (v/v/v/v)Rf ValueCommentsSource(s)
Benzocaine Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1)~0.75Good for separating from more polar impurities.[3]
Benzocaine Chloroform : Methanol : Glacial Formic Acid (75:20:5)~0.80Part of a system for analyzing cocaine and its adulterants.[14]
Benzocaine Methanol : Ammonium Hydroxide (100:1.5)~0.85Highly polar mobile phase, pushes benzocaine near the solvent front.[14]
Benzocaine Methyl tert-butyl ether : Cyclohexane (1:1)Not specifiedSystem used for quantitative analysis.[15]
Methyl 4-aminobenzoate Hexanes : Ethyl Acetate (70:30)Not specifiedUsed to monitor reaction progress.[16]

Table 2: Reversed-Phase TLC Data (RP-18 / Cyanopropyl Plates)

DerivativeStationary PhaseMobile Phase (v/v/v/v/v)Rf ValueCommentsSource(s)
Benzocaine CyanopropylWater : Acetonitrile : Dioxane : Ethanol : NH₃ (8:2:1:1:0.05)Not specifiedUsed for quantitative analysis from lozenges.[15]

Experimental Protocols: A Self-Validating Workflow

This protocol for normal-phase TLC is designed to be robust and reproducible.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Plate Activation Heat silica plate at 100-110°C for 15-30 min. D 4. Spotting Use capillary tube to apply small spots (~1-2 mm) onto pencil baseline. A->D B 2. Chamber Saturation Line chamber with filter paper, add mobile phase, seal for >15 min. E 5. Development Place plate in saturated chamber. Develop until solvent is ~1 cm from top. B->E C 3. Sample Preparation Dissolve samples (1-2 mg/mL) in a volatile solvent (e.g., ethyl acetate). C->D D->E F 6. Visualization Mark solvent front immediately. Air dry. View under UV (254 nm). Apply chemical stain if needed. E->F G 7. Calculation Measure distances and calculate Rf values for each spot. F->G

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。